molecular formula C14H18Cl2N2O B4720890 1-(2,4-dichlorobenzyl)-4-propionylpiperazine

1-(2,4-dichlorobenzyl)-4-propionylpiperazine

Cat. No. B4720890
M. Wt: 301.2 g/mol
InChI Key: JKRCMCQXDVHKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorobenzyl)-4-propionylpiperazine (DCPP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. DCPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

1-(2,4-dichlorobenzyl)-4-propionylpiperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. By inhibiting the reuptake of serotonin, 1-(2,4-dichlorobenzyl)-4-propionylpiperazine increases the concentration of serotonin in the synaptic cleft, leading to an increase in serotonin signaling. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)-4-propionylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2,4-dichlorobenzyl)-4-propionylpiperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-(2,4-dichlorobenzyl)-4-propionylpiperazine has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-(2,4-dichlorobenzyl)-4-propionylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin transporter and 5-HT1A receptor. However, 1-(2,4-dichlorobenzyl)-4-propionylpiperazine also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-(2,4-dichlorobenzyl)-4-propionylpiperazine, including its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease, as well as its potential use in cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of 1-(2,4-dichlorobenzyl)-4-propionylpiperazine in humans and to develop more selective and potent derivatives of 1-(2,4-dichlorobenzyl)-4-propionylpiperazine.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-4-propionylpiperazine has been studied extensively for its potential therapeutic benefits, including its use as an antidepressant, anxiolytic, and antipsychotic agent. 1-(2,4-dichlorobenzyl)-4-propionylpiperazine has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, 1-(2,4-dichlorobenzyl)-4-propionylpiperazine has been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c1-2-14(19)18-7-5-17(6-8-18)10-11-3-4-12(15)9-13(11)16/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRCMCQXDVHKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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